2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid is a boronic acid derivative characterized by a difluoroethoxy group and difluorobenzene moiety. Its molecular formula is C8H6BF5O3, and it has a molecular weight of approximately 255.93 g/mol. This compound is notable for its unique fluorinated structure, which enhances its reactivity and potential applications in various chemical processes and biological systems .
Synthesis of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid typically involves:
A general synthetic route may involve the reaction of 3,5-difluoro-phenylboronic acid with a suitable difluoroethanol under basic conditions .
This compound has several potential applications:
Research on interaction studies involving this compound focuses on its reactivity with various substrates and its ability to form complexes with biomolecules. These interactions can provide insights into its potential as a drug candidate or catalyst. Studies may include:
Several compounds share structural similarities with 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid | C8H7BF4O3 | Contains a different substitution pattern on the benzene ring |
| 2-(2,2-Trifluoro-ethoxy)-3,5-difluoro-benzeneboronic acid | C8H6BF5O3 | Features trifluoro instead of difluoro substituents |
| 4-Fluoro-benzeneboronic acid | C6H6BF4 | Simpler structure without ethoxy substitution |
The uniqueness of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid lies in its specific combination of difluorinated groups and ethoxy functionality, which can enhance its reactivity compared to other boronic acids while providing distinct chemical properties suitable for various applications .